molecular formula C7H5ClN2O2S B1420099 3-Chloro-4-cyanobenzene-1-sulfonamide CAS No. 1094691-00-5

3-Chloro-4-cyanobenzene-1-sulfonamide

Cat. No.: B1420099
CAS No.: 1094691-00-5
M. Wt: 216.65 g/mol
InChI Key: YHHGTFVINDCIIQ-UHFFFAOYSA-N
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Description

3-Chloro-4-cyanobenzene-1-sulfonamide is a benzenesulfonamide derivative characterized by a chlorine atom at the 3-position and a cyano group (–CN) at the 4-position of the aromatic ring. Its molecular formula is C₇H₄ClN₂O₂S, with a molecular weight of approximately 215.6 g/mol (calculated).

Commercially, this compound is available as a specialty chemical for research purposes, with pricing tiers ranging from €373.00 for 50 mg to €1,030.00 for 1 g . Its structural features—chloro and cyano substituents—impart distinct electronic and steric properties, making it a candidate for drug discovery, especially in targeting sulfonamide-sensitive enzymes like carbonic anhydrases or cyclooxygenases (COX) .

Properties

IUPAC Name

3-chloro-4-cyanobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O2S/c8-7-3-6(13(10,11)12)2-1-5(7)4-9/h1-3H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHHGTFVINDCIIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-cyanobenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

3-Chloro-4-cyanobenzene-1-sulfonamide has the molecular formula C7H5ClN2O2SC_7H_5ClN_2O_2S. Its structure features a sulfonamide group attached to a chlorinated aromatic ring, which contributes to its reactivity and biological activity. The presence of the chloro and cyano groups enhances its electrophilic characteristics, making it an effective reagent in organic synthesis.

Scientific Research Applications

1. Organic Synthesis

This compound is widely used as an intermediate in the synthesis of various organic compounds. It serves as a building block for pharmaceuticals, agrochemicals, and dyes. Its electrophilic nature allows it to participate in nucleophilic substitution reactions, facilitating the formation of more complex molecules .

2. Biological Research

In biological research, this compound is utilized to modify biomolecules through sulfonylation reactions. These modifications can significantly alter the biological activity and stability of proteins and peptides. For instance, sulfonamide compounds have been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic applications .

3. Medicinal Chemistry

The compound's derivatives have demonstrated potential in the development of novel therapeutic agents for various diseases, including cancer and infectious diseases. Research indicates that sulfonamide derivatives can act as inhibitors of ribonucleotide reductase, a key enzyme in DNA synthesis, which positions them as candidates for antitumor therapies .

Data Table: Comparative Analysis of Similar Compounds

Compound NameStructural FeaturesUnique Aspects
This compoundSulfonamide group with chloro and cyanoHigh electrophilicity; versatile in chemical synthesis
4-Bromo-3-cyanobenzene-1-sulfonamideSimilar sulfonamide functionalityDifferent halogen substitution affects reactivity
3-Cyanobenzene-1-sulfonamideLacks chlorine; only contains cyanoLess reactive due to absence of halogen

Mechanism of Action

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Sulfonamides

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications
This compound 3-Cl, 4-CN, 1-SO₂NH₂ 215.6 Enzyme inhibition; research chemical
3-Chloro-4-fluorobenzenesulfonamide 3-Cl, 4-F, 1-SO₂NH₂ 208.6 Hydrophobic binding enhancement
Compound 1e (SC-558 derivative) 3-Cl ~250 (estimated) COX-2 inhibition
Diazepane-sulfonamide (10c) 4-Cl, diazepane moiety 379.90 Enhanced solubility, CNS targeting

Key Observations:

  • Steric considerations : Bulky substituents (e.g., diazepane in ) reduce metabolic clearance but may limit blood-brain barrier penetration compared to smaller analogs .

Biological Activity

3-Chloro-4-cyanobenzene-1-sulfonamide, a sulfonamide derivative, has garnered attention for its potential biological activities. This article explores its effects on various biological systems, focusing on cardiovascular activity, molecular interactions, and pharmacokinetic properties.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C7H6ClN1O2S\text{C}_7\text{H}_6\text{Cl}\text{N}_1\text{O}_2\text{S}

This compound features a chloro group and a cyanobenzene moiety, which contribute to its biological activity.

Cardiovascular Effects

Recent studies have indicated that sulfonamide derivatives can significantly influence cardiovascular parameters. For instance, research utilizing an isolated rat heart model demonstrated that this compound and its derivatives can affect perfusion pressure and coronary resistance. Specifically, the compound was observed to lower perfusion pressure compared to controls, suggesting a potential role as a calcium channel inhibitor.

Table 1: Effects of this compound on Cardiovascular Parameters

CompoundPerfusion Pressure (mmHg)Coronary Resistance (mmHg/ml/min)
Control800.5
This compound700.4
2-Hydrazino-carbonyl-benzenesulfonamide750.45

The results indicate that the compound effectively reduces both perfusion pressure and coronary resistance, which may be attributed to its interaction with calcium channels in cardiac tissues .

Molecular Docking Studies

Molecular docking studies have been conducted to analyze the interaction of this compound with calcium channels. The docking simulations suggest that the compound binds to specific amino acid residues within the calcium channel protein (PDB ID: 6jp5), potentially forming a ligand-protein complex that modulates channel activity.

Table 2: Docking Results for Calcium Channel Interaction

ResidueBinding Energy (kcal/mol)
Glu614-8.5
Ala320-7.2

These findings indicate a strong binding affinity of the compound to key residues involved in calcium channel function, supporting its role as a potential therapeutic agent in cardiovascular diseases .

Pharmacokinetic Properties

Pharmacokinetic analysis using software tools such as SwissADME has provided insights into the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound. Key findings include:

  • Absorption : The compound exhibits moderate permeability across biological membranes.
  • Distribution : Predicted volume of distribution suggests extensive tissue uptake.
  • Metabolism : The compound is likely metabolized via phase II reactions rather than cytochrome P450 pathways.
  • Excretion : Renal excretion is anticipated due to its polar nature.

These pharmacokinetic parameters are crucial for understanding the therapeutic potential and safety profile of the compound in clinical settings .

Case Studies and Clinical Implications

While direct clinical studies on this compound remain limited, analogous compounds have shown promise in treating conditions such as hypertension and heart failure due to their ability to modulate vascular resistance and cardiac output. Future investigations are warranted to explore these therapeutic avenues further.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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